Cas no 2172441-83-5 (2-{1-2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid)

2-{1-2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid is a complex organic compound with significant potential in medicinal chemistry. This compound boasts a unique structural design featuring a bromo-substituted fluorenyl group, offering enhanced solubility and stability. Its N-cyclopropylformamido moiety provides improved selectivity and specificity in biological interactions, making it a valuable tool for drug discovery and research.
2-{1-2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid structure
2172441-83-5 structure
Product Name:2-{1-2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid
CAS No:2172441-83-5
MF:C27H23BrN2O5
MW:535.385926485062
CID:5852984
PubChem ID:165815247
Update Time:2025-10-18

2-{1-2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{1-2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid
    • 2172441-83-5
    • 2-{1-[2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-cyclopropylformamido}acetic acid
    • EN300-1484353
    • Inchi: 1S/C27H23BrN2O5/c28-24-12-9-16(13-22(24)26(33)30(14-25(31)32)17-10-11-17)29-27(34)35-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-9,12-13,17,23H,10-11,14-15H2,(H,29,34)(H,31,32)
    • InChI Key: YFNICACTMHVXAN-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=C1C(N(CC(=O)O)C1CC1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 534.07903g/mol
  • Monoisotopic Mass: 534.07903g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 782
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 95.9Ų

2-{1-2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid Pricemore >>

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Additional information on 2-{1-2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid

Introduction to 2-{1-2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic Acid (CAS No. 2172441-83-5)

2-{1-2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid (CAS No. 2172441-83-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, is a derivative of fluorenylmethoxycarbonyl (Fmoc) protected amino acids, which are widely used in the synthesis of peptides and other bioactive molecules.

The structure of 2-{1-2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid is characterized by the presence of a bromo-substituted phenyl ring, an Fmoc protecting group, and a cyclopropylformamido functional group. These structural features contribute to its unique chemical properties and potential biological activities. The bromo substituent, in particular, can influence the compound's reactivity and selectivity in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules.

In recent years, the use of Fmoc protection in peptide synthesis has become increasingly prevalent due to its stability under mild conditions and ease of removal. The Fmoc group in 2-{1-2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid ensures that the amino group remains protected during synthetic processes, preventing unwanted side reactions and enhancing the overall yield and purity of the final product.

The cyclopropylformamido group is another key feature of this compound. Cyclopropyl derivatives are known for their unique electronic and steric properties, which can significantly influence the conformation and stability of peptides and other biomolecules. This makes 2-{1-2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid particularly useful in the design of bioactive peptides with enhanced pharmacological properties.

Recent studies have explored the potential applications of compounds like 2-{1-2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that similar compounds exhibit potent anti-inflammatory and anti-cancer activities. These findings suggest that 2-{1-2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid could be a promising lead compound for further drug development.

In addition to its potential therapeutic applications, 2-{1-2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid has also been studied for its use in materials science. The unique combination of functional groups in this compound can be exploited to create novel materials with tailored properties, such as improved solubility or enhanced mechanical strength. This versatility makes it an attractive candidate for a wide range of applications beyond pharmaceuticals.

The synthesis of 2-{1-2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid typically involves multi-step procedures that require precise control over reaction conditions. Key steps include the introduction of the bromo substituent, the attachment of the Fmoc protecting group, and the formation of the cyclopropylformamido moiety. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and solid-phase peptide synthesis (SPPS), are often employed to achieve high yields and purity levels.

To ensure the quality and reliability of this compound for research purposes, rigorous analytical methods are used to characterize its structure and purity. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to verify the identity and purity of 2-{1-2-bromo-5-( {(9H-fluoren - 9 - yl ) methoxy carbonyl } amino ) pheny l - N - cyclo propy l form amido } acetic acid. These methods provide detailed information about the compound's molecular structure and help identify any impurities or by-products that may be present.

In conclusion, 2-{1 - 2 - bromo - 5 - ({ ( 9 H - fluore n - 9 - yl ) methoxy carbonyl } amino ) pheny l - N - cyclo propy l form amido } acetic acid (CAS No. 2172441 - 83 - 5) is a versatile compound with significant potential in both pharmaceutical research and materials science. Its unique structural features make it an attractive candidate for further exploration in various therapeutic areas and material applications. As research continues to advance, it is likely that new insights into the properties and applications of this compound will emerge, further expanding its utility in scientific and industrial settings.

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